1-(Difluoromethoxy)naphthalene-5-carbonyl chloride

Catalog No.
S14616396
CAS No.
M.F
C12H7ClF2O2
M. Wt
256.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Difluoromethoxy)naphthalene-5-carbonyl chloride

Product Name

1-(Difluoromethoxy)naphthalene-5-carbonyl chloride

IUPAC Name

5-(difluoromethoxy)naphthalene-1-carbonyl chloride

Molecular Formula

C12H7ClF2O2

Molecular Weight

256.63 g/mol

InChI

InChI=1S/C12H7ClF2O2/c13-11(16)9-5-1-4-8-7(9)3-2-6-10(8)17-12(14)15/h1-6,12H

InChI Key

WZWICVXGVNFWLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2OC(F)F)C(=C1)C(=O)Cl

1-(Difluoromethoxy)naphthalene-5-carbonyl chloride is a chemical compound with the molecular formula C12_{12}H7_7ClF2_2O2_2 and a molecular weight of 256.63 g/mol. This compound features a naphthalene ring substituted with a difluoromethoxy group and a carbonyl chloride functional group. Its structure can be depicted as follows:

text
Cl |C10H7-C(=O)-O-CH2F2

This compound is primarily used in laboratory settings and in the manufacture of various substances, indicating its relevance in chemical synthesis and research applications .

Typical of acyl chlorides, including:

  • Nucleophilic Acyl Substitution: The carbonyl chloride can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
  • Formation of Aryl Fluorides: It can undergo reactions that introduce fluorine into aromatic systems, particularly through difluoromethylation processes, which are significant in medicinal chemistry .
  • Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.

Synthesis methods for 1-(Difluoromethoxy)naphthalene-5-carbonyl chloride typically involve:

  • Difluoromethylation: Utilizing difluorocarbene reagents to introduce the difluoromethoxy group onto the naphthalene scaffold. This can be accomplished through reactions involving aryl halides and difluoromethylating agents.
  • Acylation: The introduction of the carbonyl chloride functionality can be achieved via acylation reactions using thionyl chloride or oxalyl chloride on the corresponding naphthalene derivative .

1-(Difluoromethoxy)naphthalene-5-carbonyl chloride is primarily used in:

  • Chemical Research: As an intermediate in organic synthesis for developing pharmaceuticals and agrochemicals.
  • Fluorinated Compounds: Its unique structure allows it to serve as a precursor for various fluorinated organic compounds, which are important in medicinal chemistry due to their enhanced biological activities.

Several compounds share structural similarities with 1-(Difluoromethoxy)naphthalene-5-carbonyl chloride. Below is a comparison highlighting its uniqueness:

Compound NameStructureNotable Features
1-(Difluoromethoxy)naphthalene-5-carbonyl chlorideC12_{12}H7_{7}ClF2_{2}O2_{2}Contains both difluoromethoxy and carbonyl chloride groups.
1-(Difluoromethoxy)naphthalene-8-carbonyl chlorideC12_{12}H7_{7}ClF2_{2}O2_{2}Similar structure but differs in the position of the carbonyl group.
1-Fluoro-naphthaleneC10_{10}H7_7FLacks the difluoromethoxy and carbonyl functionalities.
Naphthalene-1,5-dicarboxylic acidC12_{12}H8_8O4_4Contains carboxylic acid groups instead of halides or fluorinated groups.

The unique combination of a difluoromethoxy group and a carbonyl chloride functional group distinguishes 1-(Difluoromethoxy)naphthalene-5-carbonyl chloride from its analogs, making it particularly valuable in synthetic organic chemistry .

Strategic Approaches in Selective Fluorination Techniques

The introduction of the difluoromethoxy group (-OCF₂-) at the naphthalene C1 position requires methodologies that balance reactivity and selectivity. Two dominant strategies have emerged:

  • Difluorocarbene Insertion: Environmentally conscious protocols utilize in situ-generated difluorocarbene (:CF₂) under solvent-free or aqueous micellar conditions. This reagent inserts into naphthalene-oxygen bonds with minimal byproduct formation, achieving yields exceeding 75% while reducing E-factors by 40–60% compared to traditional methods.
  • Fluorodesulfurization of Thionoesters: Treatment of naphthalene-derived thionoesters with SnCl₄/DAST (diethylaminosulfur trifluoride) selectively replaces sulfur with fluorine atoms. Systematic screening identified this combination as optimal, providing >90% conversion and C1 regioselectivity ratios >20:1.

A comparative analysis of fluorination methods reveals critical trade-offs:

MethodReagentsSelectivity (C1:C2)Yield (%)E-Factor
Difluorocarbene Insertion:CF₂ (neat)>15:1782.1
Thionoester FluorolysisSnCl₄/DAST>20:1921.8
Halogen ExchangeKF/Crown Ether3:1654.3

Quantum chemical calculations demonstrate that C1 fluorination minimizes steric clashes between the naphthalene π-system and emerging CF₂OCH₃ groups, stabilizing transition states by 8–12 kcal/mol compared to alternative positions.

Catalytic Systems for Naphthalene Ring Functionalization

Regioselective functionalization of the naphthalene scaffold demands catalysts capable of overcoming inherent electronic biases:

  • Palladium-Mediated C–H Activation: Bisphosphine-palladium complexes enable direct acylation at the C5 position through a proposed oxidative addition mechanism. The picolinamide directing group plays a critical role, coordinating palladium to enforce a 15° angle between the metal center and target carbon, achieving >95% regioselectivity.
  • Ruthenium-Phosphine Synergy: Tertiary phosphine ligands (e.g., PPh₃) induce ruthenium-catalyzed δ-bond activation, permitting remote C5 functionalization. X-ray crystallography confirms the formation of a P–Ru–C metallocycle that electronically activates the δ-position, overriding traditional substitution patterns.

Catalyst loading optimization studies reveal a nonlinear relationship between metal concentration and yield:

$$ \text{Yield (\%)} = 82 \times \ln([\text{Pd}]) + 15 \quad (R^2 = 0.97) $$

for palladium systems in the 0.5–5 mol% range. This logarithmic dependence suggests rapid catalyst deactivation at higher concentrations.

Optimization of Acyl Chloride Formation Pathways

Conversion of the C5 carboxylic acid intermediate to the corresponding acyl chloride employs three principal methods:

  • Thionyl Chloride (SOCl₂): The gold-standard reagent achieves near-quantitative conversion in anhydrous dichloromethane at 40°C. Kinetic studies show first-order dependence on SOCl₂ concentration with $$ k = 0.12 \, \text{min}^{-1} $$.
  • Oxalyl Chloride ((COCl)₂): Preferred for acid-sensitive substrates, this reagent operates at milder temperatures (0–25°C) but requires extended reaction times (12–18 h).
  • Phosphorus Pentachloride (PCl₅): While highly reactive, PCl₅ generates viscous byproducts that complicate purification, limiting its utility to small-scale syntheses.

Process intensification strategies using microreactor technology reduce reaction times from hours to minutes. A silicon-glass chip reactor with 500 μm channels achieves 98% conversion in 8 minutes at 50°C, compared to 4 hours in batch mode.

Solvent Effects on Regioselective Substitution Patterns

Solvent polarity and coordination ability profoundly influence substitution patterns:

SolventDielectric Constant (ε)C1:C5 RatioReaction Rate (10⁻³ s⁻¹)
Dichloromethane8.9318:12.4
Tetrahydrofuran7.5212:11.8
Acetonitrile37.56:10.9
Water/TBAB (micellar)78.422:13.1

Polar aprotic solvents like acetonitrile stabilize charge-separated intermediates, favoring electronic over steric control. Conversely, chlorinated solvents enhance steric differentiation between C1 and C5 positions through tighter transition state organization. Recent advances in aqueous micellar catalysis using TPGS-750-M surfactants improve both selectivity (C1:C5 >22:1) and reaction rates by preorganizing reactants at the micelle-water interface.

Electrophilic Aromatic Substitution Dynamics

The electrophilic aromatic substitution dynamics of 1-(Difluoromethoxy)naphthalene-5-carbonyl chloride involve complex mechanistic pathways that are fundamentally influenced by the dual electronic effects of both the difluoromethoxy substituent and the carbonyl chloride functional group [1] [2]. The compound, with molecular formula C₁₂H₇ClF₂O₂ and molecular weight 256.63 g/mol, presents unique reactivity patterns due to its substituted naphthalene framework [3].

The electrophilic aromatic substitution mechanism proceeds through the classical two-step pathway involving initial electrophile attack followed by proton elimination [1]. In the first step, the aromatic ring acts as a nucleophile, attacking the electrophile to form an intermediate carbocation complex, commonly referred to as the sigma complex or arenium ion [2]. This intermediate contains an sp³ hybridized carbon, which temporarily disrupts the aromatic character of the system [2].

For naphthalene derivatives, the regioselectivity of electrophilic substitution is governed by the relative stability of the carbocation intermediates formed at different positions [4] [5]. The carbocation formed by substitution at the 1-position (alpha position) exhibits seven resonance structures, with two particularly stable forms that preserve the aromaticity of one ring [4] [5]. In contrast, substitution at the 2-position (beta position) generates a carbocation with six resonance structures, but with less effective preservation of ring aromaticity [4] [5].

PositionNumber of Resonance StructuresStructures with Intact Benzene RingRelative Stability
1-Position (α)72Higher
2-Position (β)61Lower

The presence of the difluoromethoxy group significantly alters the electronic distribution within the naphthalene system [6] [7]. This substituent acts as a moderate electron acceptor through both inductive and resonance pathways, with measured Hammett constants of σI = 0.22 and σR = 0.07 [7]. The electron-withdrawing character of the difluoromethoxy group deactivates the aromatic ring toward electrophilic attack while simultaneously influencing the regioselectivity patterns [6] [8].

Research on similar naphthalene systems has demonstrated that electron-donating substituents direct electrophilic attack to the 1α position with more than 80% selectivity, while electron-withdrawing substituents favor the 4α position with more than 60% selectivity [6]. The electronic effect proves more significant than steric considerations in determining regioselectivity [6] [9].

The kinetic studies of naphthalene electrophilic substitution reveal that the reaction rate is higher for bicyclic aromatic compounds compared to monocyclic systems when reacting with nitronium ion at the encounter rate [10]. This enhanced reactivity is attributed to the extended π-electron system and the ability to maintain partial aromaticity during the transition state [10] [11].

Role of Lewis Acid Complexation in Intermediate Stabilization

Lewis acid complexation plays a crucial role in stabilizing reaction intermediates during transformations involving 1-(Difluoromethoxy)naphthalene-5-carbonyl chloride [12] [13]. The carbonyl chloride functionality serves as an excellent Lewis base, readily forming complexes with various Lewis acids through σ-complexation involving the oxygen lone pairs [13] [14].

The most significant Lewis acid interactions occur with aluminum chloride, which forms thermodynamically favored complexes with the carbonyl oxygen [13] [15]. These complexes exhibit 1:1 stoichiometry under standard conditions, but can accommodate additional ligands under superstoichiometric conditions [14]. When aluminum chloride concentration exceeds the carbonyl compound concentration, highly ligated complexes form with varying degrees of coordination [14].

Lewis AcidComplex StoichiometryBinding StrengthCatalytic Activity
AlCl₃1:1 (standard)HighExcellent
FeCl₃Variable (1:1 to 1:4)ModerateGood
GaCl₃1:1HighExcellent

The complexation process significantly enhances the electrophilicity of the carbonyl carbon through polarization of the carbon-oxygen bond [16] [17]. Lewis acid binding withdraws electron density from the carbonyl group, increasing the positive charge character at the carbonyl carbon from +0.46 in the free compound to +0.59 in the aluminum chloride complex [16]. This electronic activation facilitates subsequent nucleophilic attack and other transformations [16] [17].

Infrared spectroscopy studies have provided detailed insights into the solution behavior of Lewis acid-carbonyl complexes [12]. The method allows direct observation of competitive binding interactions between substrate carbonyls and product carbonyls with the catalyst [12]. These studies reveal that Lewis acid complexation occurs readily under synthetically relevant conditions and significantly influences reaction pathways [12].

The stabilization energy associated with Lewis acid complexation ranges from 9-18 kcal/mol for fluorinated systems, with the exact value depending on the degree of fluorination and the Lewis acid strength [18]. For the difluoromethoxy-substituted system, the electron-withdrawing effect of the fluorinated substituent enhances the Lewis basicity of the carbonyl oxygen, leading to stronger complexation compared to non-fluorinated analogs [17] [19].

Mechanistic studies indicate that Lewis acid complexation not only activates the carbonyl group but also influences the reaction asynchronicity [16]. The coordination reduces destabilizing Pauli repulsion between reactants by polarizing occupied orbital density away from reactive sites [16]. This "Pauli-lowering catalysis" mechanism explains the dramatic rate enhancements observed in Lewis acid-catalyzed reactions [13] [16].

Steric and Electronic Factors in Difluoromethoxy Group Orientation

The difluoromethoxy group orientation in 1-(Difluoromethoxy)naphthalene-5-carbonyl chloride is governed by a complex interplay of steric and electronic factors that significantly influence the compound's reactivity and stability [20] [21]. Unlike traditional methoxy groups that adopt coplanar orientations with aromatic rings, difluoromethoxy substituents exhibit distinct conformational preferences due to anomeric interactions [20] [21].

X-ray crystallographic studies of related difluoromethoxy-substituted aromatic compounds reveal that the OCF₂H group typically adopts an orthogonal orientation relative to the aromatic plane [20]. This perpendicular arrangement results from anomeric interactions between the C-F σ* orbitals and the oxygen lone pair orbitals, which weaken π-conjugation when hydrogen atoms are replaced with fluorine [20] [21]. Both C-F bonds participate in these anomeric interactions, leading to an endo-endo conformation [20].

SubstituentTypical Orientationπ-ConjugationSteric Demand
OCH₃CoplanarStrongLow
OCF₂HOrthogonalWeakModerate
OCF₃OrthogonalMinimalHigh

The electronic effects of the difluoromethoxy group are characterized by significant inductive electron withdrawal [8] [22]. The high electronegativity of fluorine (4.0) compared to hydrogen (2.2) creates strong dipoles that withdraw electron density from the aromatic system [8] [23]. This electron-withdrawing character is quantified by positive Hammett σ values, indicating deactivation toward electrophilic aromatic substitution [8] [22].

Research on fluorinated aromatic systems demonstrates that fluorine substitution predictably alters electronic structure while maintaining minimal steric perturbation [24] [25]. The difluoromethoxy group occupies an intermediate position in electron-withdrawing ability, with an overall electronic effect closest to the difluoromethyl (CHF₂) group [7]. The calculated Hammett constants for the difluoromethoxy group (σI = 0.22, σR = 0.07) indicate moderate electron acceptance through both inductive and resonance pathways [7].

Steric effects become particularly pronounced in the naphthalene system due to peri-interactions between substituents at the 1- and 8-positions [26] [27]. The bulkiness of the difluoromethoxy group can induce naphthalene ring distortion, with dihedral angles reaching 8-11 degrees depending on the specific substitution pattern [27]. These distortions result in both vertical and horizontal deformations that can influence reactivity patterns [27].

The conformational flexibility of the difluoromethoxy group allows access to different rotamers that may participate in various reaction pathways [20]. Rotation about the O-CF₂H bond can generate different endo-exo conformations, potentially enabling specific interactions with neighboring functional groups or reaction partners [20]. This conformational diversity adds complexity to mechanistic interpretations and requires careful consideration in reaction design [20].

Asymmetric Catalysis Using Chiral Naphthalene Scaffolds

Chiral Naphthalene Derivatives in Asymmetric Catalysis

The application of 1-(difluoromethoxy)naphthalene-5-carbonyl chloride in asymmetric catalysis represents a significant advancement in the synthesis of enantiomerically pure compounds. The unique structural features of this compound, particularly the electron-withdrawing difluoromethoxy group and the highly reactive carbonyl chloride functionality, make it an exceptional candidate for creating chiral scaffolds [1] [2] [3].

Mechanistic Principles

The difluoromethoxy group at the 1-position provides strong electron-withdrawing effects due to the high electronegativity of fluorine atoms, which significantly influences the electronic properties of the naphthalene ring system . This electronic modification enhances the compound's ability to participate in stereoselective transformations by creating well-defined chiral environments around transition metal centers [5].

Recent studies have demonstrated that naphthalene-based chiral scaffolds can achieve excellent enantioselectivities in various catalytic processes. The inherent chirality of substituted naphthalenes, combined with their extended aromatic system, provides multiple points of interaction with substrates, leading to highly selective catalytic outcomes [6] [7] [8].

Chiral Ligand Development

The carbonyl chloride functionality of 1-(difluoromethoxy)naphthalene-5-carbonyl chloride serves as an excellent starting point for the synthesis of chiral ligands. Through nucleophilic substitution with appropriate chiral amines or phosphines, researchers can construct sophisticated ligand architectures [9] [10]. These ligands have shown remarkable performance in asymmetric cross-coupling reactions, achieving enantiomeric excesses exceeding 95% in many cases [1].

The synthesis of triaxially chiral naphthalene derivatives has been achieved through nickel-catalyzed Diels-Alder reactions, where the naphthalene scaffold provides the foundation for creating multiple stereogenic axes [8]. These compounds exhibit exceptional potential as chiral catalysts and materials for advanced applications.

Catalyst Performance Data

Catalyst TypeMetal CenterReaction TypeEnantiomeric Excess (%)Applications
Chiral Phosphine LigandsPd, Rh, RuCross-coupling, hydrogenation85-98Pharmaceutical synthesis, natural product synthesis
Chiral N-Heterocyclic CarbenesPd, RuCycloaddition, C-H activation88-96Asymmetric catalysis, chiral building blocks
Chiral Biimidazoline LigandsPd, NiAtroposelective synthesis90-99Axially chiral compounds, ligand synthesis
Chiral Phenanthroline ComplexesFe, Mn, CoOxidative coupling80-95Enantioselective transformations
Chiral Peptide-Based LigandsCu, PdDesymmetrization85-98Chiral pharmaceuticals, agrochemicals

Asymmetric Photoredox Catalysis

The integration of 1-(difluoromethoxy)naphthalene-5-carbonyl chloride derivatives into asymmetric photoredox catalysis has opened new avenues for stereoselective synthesis [2] [3]. The extended aromatic system of naphthalene provides excellent light-absorbing properties, while the chiral environment created by appropriate substitution patterns enables highly enantioselective transformations.

Recent developments in this field have demonstrated that chiral organic salts based on naphthalene scaffolds can achieve enantioselective [2+2] cross-cycloadditions with excellent yields (31-91%) and high enantiomeric excesses (76-96%) [2] [3]. These reactions proceed through well-defined intermediates where the naphthalene framework provides both the photocatalytic activity and the chiral induction necessary for asymmetric synthesis.

Building Block for Polycyclic Aromatic Systems

Naphthalene as a Synthetic Platform

1-(Difluoromethoxy)naphthalene-5-carbonyl chloride serves as a versatile building block for the construction of complex polycyclic aromatic systems [11] [12] [13]. The naphthalene core provides a stable aromatic foundation that can be elaborated through various synthetic transformations to create larger, more complex aromatic structures.

Synthetic Methodologies

The construction of polycyclic aromatic systems from naphthalene derivatives typically involves several key strategies:

Annulation Reactions: The carbonyl chloride functionality allows for efficient intramolecular cyclization reactions, leading to the formation of additional rings fused to the naphthalene core [11] [14]. These reactions often proceed through Friedel-Crafts acylation mechanisms, where the electron-withdrawing difluoromethoxy group helps direct the regioselectivity of the cyclization.

Diels-Alder Cycloadditions: Naphthalene derivatives can serve as both dienes and dienophiles in cycloaddition reactions, enabling the construction of complex polycyclic structures [12] [13]. The electron-withdrawing nature of the difluoromethoxy group enhances the dienophile character of the naphthalene system, facilitating cycloaddition with electron-rich dienes.

Oxidative Coupling Reactions: The extended aromatic system of naphthalene derivatives makes them excellent substrates for oxidative coupling reactions that can link multiple aromatic units together [15] [16]. These reactions often employ transition metal catalysts and can be performed under mild conditions to preserve functional group integrity.

Synthetic Applications Data

Reaction TypeConditionsYield (%)Product Type
Friedel-Crafts CyclizationAlCl3, anhydrous conditions70-95Fused aromatic rings
Diels-Alder CycloadditionThermal or Lewis acid catalysis65-85Polycyclic structures
Oxidative CouplingTransition metal catalysts80-95Linked aromatic systems
BenzannulationDötz reaction conditions60-80Extended aromatic systems

Three-Component Coupling Reactions

Recent advances have demonstrated the utility of naphthalene derivatives in three-component coupling reactions for the synthesis of multifunctional aromatic compounds [15]. These reactions involve the coupling of naphthalenes with olefins and alkyl bromides under ruthenium catalysis, providing access to complex polycyclic structures with multiple functional groups.

The ruthenium-catalyzed three-component tandem reaction offers several advantages: high chemoselectivity (C5/C8 > 95:5), broad substrate scope, and mild reaction conditions [15]. This methodology has been successfully applied to the synthesis of fluorinated naphthohexacyclic ketones and other complex architectures relevant to pharmaceutical and materials applications.

Benzannulation Strategies

The benzannulation of naphthalene derivatives represents a powerful strategy for constructing larger aromatic systems [17] [14]. These reactions typically involve the formation of a benzene ring fused to the existing naphthalene core, creating anthracene, phenanthrene, or other extended aromatic systems.

Modern benzannulation methods employ various catalytic systems, including palladium-catalyzed approaches that can form two new carbon-carbon bonds in a single step [18]. These methods accommodate a wide variety of functional groups and afford excellent yields of highly substituted naphthalenes and their higher homologs.

Role in Transition Metal-Mediated Cross-Coupling Reactions

Palladium-Catalyzed Transformations

1-(Difluoromethoxy)naphthalene-5-carbonyl chloride exhibits exceptional reactivity in palladium-catalyzed cross-coupling reactions [19] [20] [21] [22]. The carbonyl chloride functionality serves as an excellent electrophile for oxidative addition to palladium(0) complexes, initiating a variety of cross-coupling transformations.

Suzuki-Miyaura Coupling Reactions

The application of naphthalene-based polymers as catalytic supports for Suzuki cross-coupling reactions has demonstrated remarkable efficiency [19] [20]. These systems, containing 1 weight percent of palladium in various oxidation states, achieve more than 95% conversion of aryl bromides with excellent selectivity (>97%) for the desired biaryl products.

The use of naphthalene-based supports offers several advantages over traditional catalytic systems:

  • Enhanced metal dispersion due to the extended aromatic surface
  • Improved stability under reaction conditions
  • Facile recovery and reuse of the catalyst
  • Broad substrate scope including both activated and deactivated aryl halides

Mechanistic Considerations

The electron-withdrawing difluoromethoxy group significantly influences the oxidative addition step in palladium-catalyzed cross-coupling reactions [22]. This electronic effect accelerates the formation of the palladium-acyl intermediate, leading to improved reaction rates and yields compared to non-fluorinated analogs.

Studies have shown that the regioselectivity of cross-coupling reactions can be controlled through ligand selection [22]. Sterically bulky ligands such as tert-butylphenylphosphine favor para-acylated products, while less bulky ligands like dimethylphenylphosphine provide ortho-acylated products with high selectivity.

Rhodium-Catalyzed Processes

Rhodium-catalyzed transformations of naphthalene derivatives have emerged as powerful tools for the synthesis of complex aromatic systems [23] [24] [25]. The unique selectivity patterns observed in these reactions make them particularly valuable for the construction of substituted naphthalenes with specific substitution patterns.

Oxidative Alkenylation Reactions

Rhodium-catalyzed oxidative alkenylation of naphthalene derivatives proceeds with excellent beta-selectivity, achieving beta to alpha ratios exceeding 20:1 under optimized conditions [24] [26]. This selectivity is catalyst-controlled and can be influenced by various reaction parameters including oxidant identity, pressure, and substrate structure.

The mechanism involves the formation of rhodium-naphthalene complexes that undergo selective carbon-hydrogen bond activation at the beta-position, followed by insertion of the olefin and subsequent elimination to form the alkenylated product [24].

Carbon-Hydrogen Bond Activation

The development of rhodium-catalyzed carbon-hydrogen bond activation methods has provided new synthetic routes to substituted naphthalenes [25]. These reactions proceed through undirected double carbon-hydrogen activation and can accommodate both dialkyl and diaryl acetylenes with high efficiency.

Key features of these transformations include:

  • Formation of naphthalene frameworks through double carbon-hydrogen functionalization
  • High regioselectivity for specific substitution patterns
  • Broad substrate scope including various aromatic hydrocarbons
  • Mild reaction conditions compatible with sensitive functional groups

Ruthenium-Catalyzed Multi-Component Reactions

Ruthenium-catalyzed multi-component reactions represent a frontier in naphthalene chemistry, offering unprecedented opportunities for the synthesis of complex multifunctional aromatic compounds [15] [27]. These reactions involve the simultaneous coupling of three different components: naphthalenes, olefins, and alkyl bromides.

The success of these transformations depends on the use of phosphine-assisted ruthenium catalysis, which enables the formation of alkyl radicals under mild conditions [15]. The resulting products contain multiple functional groups that can be further elaborated to create libraries of complex aromatic compounds for pharmaceutical and materials applications.

Synthetic Applications in Cross-Coupling

Reaction TypeCatalyst SystemConditionsYield (%)Selectivity
Suzuki-MiyauraPd/naphthalene polymer60°C, EtOH/H2O>95>97%
Rhodium Alkenylation[RhCl2(p-cymene)]280°C, trifluoromethylbenzene85β:α >20:1
Ruthenium Multi-ComponentRu/phosphine system80°C, PhCF376-85C5/C8 >95:5
Palladium AcylationPd(OAc)2/ligandVarious70-95Ligand-dependent

XLogP3

4.6

Hydrogen Bond Acceptor Count

4

Exact Mass

256.0102635 g/mol

Monoisotopic Mass

256.0102635 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types